9,10-Dimethoxycanthin-6-one

説明

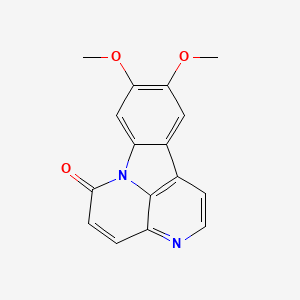

Structure

3D Structure

特性

IUPAC Name |

12,13-dimethoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c1-20-13-7-10-9-5-6-17-11-3-4-15(19)18(16(9)11)12(10)8-14(13)21-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMIBFAQYHUWCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=C4N2C(=O)C=CC4=NC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701196166 | |

| Record name | 9,10-Dimethoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701196166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155861-51-1 | |

| Record name | 9,10-Dimethoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155861-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Dimethoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701196166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Biological Activity of 9,10-Dimethoxycanthin-6-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known biological activities of the alkaloid compound 9,10-Dimethoxycanthin-6-one. It includes quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and workflows to support further research and development.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, making its inhibition a key strategy for controlling inflammation.

Quantitative Data: NF-κB Inhibition

The inhibitory effect of this compound on the NF-κB pathway has been quantified as follows:

| Compound | Target Pathway | Assay Type | IC50 Value | Cell Line | Reference |

| This compound | NF-κB | Reporter Assay | 19.5 µM | Not Specified | [1] |

Signaling Pathway: NF-κB Inhibition

The diagram below illustrates the canonical NF-κB signaling cascade and highlights the inhibitory action of this compound. In this pathway, inflammatory stimuli like TNF-α or LPS typically lead to the phosphorylation and subsequent degradation of IκBα, freeing NF-κB (p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound interferes with this process.

References

An In-depth Technical Guide on the Core Mechanism of Action of 9,10-Dimethoxycanthin-6-one and Related Alkaloids

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanisms of action of 9,10-Dimethoxycanthin-6-one and structurally related canthin-6-one alkaloids. Canthin-6-ones are a class of β-carboline alkaloids that have demonstrated significant potential as anti-inflammatory and anti-tumor agents. This document synthesizes current research findings, focusing on the core signaling pathways modulated by these compounds. It details their roles in the inhibition of nuclear factor kappa B (NF-κB), induction of DNA damage response, cell cycle arrest, and programmed cell death, including apoptosis and necroptosis. Quantitative data from various studies are summarized, and detailed protocols for key experimental assays are provided to facilitate further research. Visual diagrams of critical signaling pathways and experimental workflows are included to offer a clear and concise representation of the complex biological processes involved.

Core Mechanisms of Action

The anti-tumor and anti-inflammatory activities of canthin-6-one alkaloids stem from their ability to modulate multiple critical cellular pathways. While research on the specific isomer this compound points towards a key mechanism, studies on closely related analogs like 10-methoxycanthin-6-one and 4,5-dimethoxycanthin-6-one provide a broader understanding of the compound class's biological activities.

Inhibition of NF-κB Signaling

This compound is a known inhibitor of the NF-κB signaling pathway.[1] This pathway is a critical regulator of inflammatory responses, cell proliferation, and survival. Its aberrant activation is a hallmark of many cancers and chronic inflammatory diseases. This compound has been shown to exhibit an half-maximal inhibitory concentration (IC50) of 19.5 μM for NF-κB inhibition.[1] This inhibitory action likely contributes significantly to the anti-inflammatory and anti-cancer properties observed for canthin-6-one derivatives.[2][3]

DNA Damage, Cell Cycle Arrest, and Myeloid Differentiation

A significant body of research on the analog 10-methoxycanthin-6-one (Mtx-C) reveals its function as a DNA damage-inducing agent. Molecular docking analyses have suggested that Mtx-C acts as a DNA intercalator.[4] This interaction with DNA triggers a cascade of cellular responses, primarily the DNA Damage Response (DDR) pathway.

At low concentrations (2–4 μM), Mtx-C induces cell cycle arrest at the G2/M phase in acute myeloid leukemia (AML) cells.[4] This arrest is mediated by the activation of the DDR pathway, characterized by the phosphorylation and activation of key sensor and transducer proteins including ATM, ATR, Chk1, and Chk2.[4] These kinases, in turn, phosphorylate downstream targets like p53 and histone H2A.X.[4] The activation of p53 leads to an increased expression of cyclin-dependent kinase inhibitors such as p21 (Cip1) and p27 (Kip1), which, along with altered Cyclin B1 expression, enforces the G2/M checkpoint.[2][4]

Concurrently with cell cycle arrest, Mtx-C promotes the myeloid differentiation of AML cells and leukemic stem cells (LSCs).[4][5] This is evidenced by the increased expression of myeloid lineage markers like PU.1, CD11b, CD14, CD15, and myeloperoxidase, a process involving the p38 mitogen-activated protein kinase (MAPK) pathway.[4][5]

Induction of Programmed Cell Death: Apoptosis and Necroptosis

At higher cytotoxic concentrations (EC50 values of 36 μM for KG-1 and 80 μM for Kasumi-1 AML cells), 10-methoxycanthin-6-one (Mtx-C) induces programmed cell death through multiple mechanisms.[6][7] The process involves the generation of reactive oxygen species (ROS) and subsequent mitochondrial depolarization.[6][7]

This mitochondrial distress triggers the intrinsic apoptosis pathway, characterized by the upregulation of pro-apoptotic proteins (Bax, Bim, Bik, Puma) and the phosphorylation of p53.[7] In some cell lines, a corresponding downregulation of the anti-apoptotic protein Bcl-2 is also observed.[7] The culmination of this cascade is the cleavage and activation of caspases.[7]

Interestingly, in Kasumi-1 cells, Mtx-C simultaneously activates necroptosis, a form of programmed necrosis.[7] This is evidenced by the phosphorylation of key necroptotic proteins RIPK3 (Receptor-Interacting serine/threonine-Protein Kinase 3) and MLKL (Mixed Lineage Kinase Domain-Like pseudokinase).[7] The cell death induced in these cells could be inhibited by both the pan-caspase inhibitor Z-VAD-FMK and the necroptosis inhibitor necrostatin-1, confirming the dual execution of apoptosis and necroptosis.[7] The stress-signaling p38 and c-Jun N-terminal (JNK) MAPK pathways are also implicated in this cell death mechanism.[6][7]

Other Mechanisms from Related Alkaloids

-

LSD1 Inhibition: 4,5-Dimethoxycanthin-6-one has been identified as a novel inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme overexpressed in many cancers, including glioblastoma.[8][9] Inhibition of LSD1 by this compound in glioblastoma cells leads to the suppression of the AKT/mTOR and MAPK signaling pathways, resulting in decreased proliferation and induction of both apoptosis and pyroptosis.[9]

-

Anti-Angiogenesis: The parent compound, canthin-6-one , has been shown to inhibit both developmental and tumor-associated angiogenesis.[10] It reduces endothelial cell proliferation independent of the VEGFA/VEGFR2 signaling pathway, suggesting a novel anti-angiogenic mechanism.[10]

Quantitative Data Presentation

The following table summarizes the reported cytotoxic and inhibitory activities of various canthin-6-one alkaloids across different cell lines.

| Compound | Activity | Cell Line(s) | IC50 / EC50 Value | Reference |

| This compound | NF-κB Inhibition | - | 19.5 µM | [1] |

| 9-Methoxycanthin-6-one | Cytotoxicity | A2780 (Ovarian) | 4.04 ± 0.36 µM | [11][12] |

| SKOV-3 (Ovarian) | 5.80 ± 0.40 µM | [11][12] | ||

| HT-29 (Colon) | 3.79 ± 0.069 µM | [11][12] | ||

| A375 (Melanoma) | 5.71 ± 0.20 µM | [11] | ||

| HeLa (Cervical) | 4.30 ± 0.27 µM | [11] | ||

| MCF-7 (Breast) | 15.09 ± 0.99 µM | [11][12] | ||

| 10-Methoxycanthin-6-one | Cytotoxicity | Kasumi-1 (AML) | 80 µM | [6][7] |

| KG-1 (AML) | 36 µM | [6][7] | ||

| Canthin-6-one & Analogs | Cytotoxicity | Guinea Pig Keratinocytes | 1.11 to 5.76 µg/ml | [13] |

Detailed Experimental Protocols

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.

Materials:

-

Phosphate Buffered Saline (PBS)

-

70% Ethanol, ice-cold

-

Propidium Iodide (PI) / RNase Staining Buffer (e.g., PBS with 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100)

-

Flow Cytometer

Procedure:

-

Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample. For adherent cells, use trypsinization. Centrifuge at 200 x g for 5 minutes and discard the supernatant.

-

Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. Discard the supernatant.

-

Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[14] This step is critical to prevent cell clumping.

-

Incubation: Incubate the fixed cells on ice or at -20°C for at least 2 hours.[14][15][16] Cells can be stored at -20°C for several weeks.

-

Rehydration & Staining: Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 0.5 mL of PI/RNase Staining Buffer.[15][16]

-

Incubation: Incubate the cells in the staining buffer for 30 minutes at room temperature or overnight at 4°C, protected from light.[15][16]

-

Data Acquisition: Analyze the samples on a flow cytometer using a linear scale for the DNA fluorescence channel.[15] Collect data for at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting for Protein Expression Analysis

This protocol is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus

-

PVDF or Nitrocellulose membrane

-

Transfer buffer and transfer apparatus

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system (e.g., X-ray film or CCD camera)

Procedure:

-

Sample Preparation (Cell Lysis): Wash cell pellets with ice-cold PBS. Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[17] Centrifuge at ~12,000 x g for 15 minutes at 4°C to pellet cell debris.[17]

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Denature 15-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane via electroblotting.

-

Blocking: Block non-specific binding sites on the membrane by incubating with blocking buffer for 1 hour at room temperature with gentle agitation.[17]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step (Step 7).

-

Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.[18]

-

Imaging: Capture the chemiluminescent signal using an appropriate imaging system. Analyze band intensity using densitometry software.

Apoptosis Detection by Annexin V & 7-AAD Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC (or other fluorophore)

-

7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)

-

Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow Cytometer

Procedure:

-

Cell Harvesting: Harvest ~5 x 10^5 cells, including supernatant from adherent cultures to collect floating apoptotic cells.

-

Washing: Wash cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD (or PI) to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of Annexin V Binding Buffer to each tube.

-

Data Acquisition: Analyze the samples by flow cytometry immediately (within 1 hour).

-

Viable cells: Annexin V-negative and 7-AAD-negative.

-

Early apoptotic cells: Annexin V-positive and 7-AAD-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.

-

Necrotic cells: Annexin V-negative and 7-AAD-positive.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DNA Damage-Inducing 10-Methoxy-canthin-6-one (Mtx-C) Promotes Cell Cycle Arrest in G2/M and Myeloid Differentiation of Acute Myeloid Leukemias and Leukemic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA Damage-Inducing 10-Methoxy-canthin-6-one (Mtx-C) Promotes Cell Cycle Arrest in G2/M and Myeloid Differentiation of Acute Myeloid Leukemias and Leukemic Stem Cells | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. A canthin-6-one derivative induces cell death by apoptosis/necroptosis-like with DNA damage in acute myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 4,5-Dimethoxycanthin-6-one is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Canthin-6-One Inhibits Developmental and Tumour-Associated Angiogenesis in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Production of cytotoxic canthin-6-one alkaloids by Ailanthus altissima plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cancer.wisc.edu [cancer.wisc.edu]

- 16. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 17. origene.com [origene.com]

- 18. protocols.io [protocols.io]

Technical Guide: 9,10-Dimethoxycanthin-6-one and its NF-κB Inhibitory Activity

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor family that governs the expression of numerous genes involved in inflammation, immunity, cell proliferation, and survival.[1][2][3] Dysregulation of the NF-κB signaling pathway is implicated in a wide range of diseases, including chronic inflammatory disorders and cancer, making it a prime target for therapeutic intervention.[2][4][5] 9,10-Dimethoxycanthin-6-one, a natural alkaloid compound, has emerged as a notable inhibitor of this pathway.[6] This document provides a comprehensive technical overview of its inhibitory activity, detailing quantitative data, the underlying molecular mechanism, and the experimental protocols used for its characterization.

Quantitative Inhibitory Data

The inhibitory potency of this compound against the NF-κB pathway has been quantified, providing a benchmark for its biological activity. The data is summarized below.

| Compound Name | Assay Type | Parameter | Value | Source |

| This compound | NF-κB Inhibition Assay | IC₅₀ | 19.5 μM | [6] |

Table 1: Quantitative Inhibitory Activity of this compound.

The NF-κB Signaling Pathway and Mechanism of Inhibition

Overview of the Canonical NF-κB Pathway

The canonical NF-κB pathway is the most common route for its activation. In unstimulated cells, NF-κB dimers, typically composed of p65 (RelA) and p50 subunits, are held inactive in the cytoplasm by binding to Inhibitor of κB (IκB) proteins, most notably IκBα.[4][7]

Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α), the IκB Kinase (IKK) complex is activated.[4][8] The activated IKK complex, particularly the IKKβ subunit, phosphorylates IκBα at specific serine residues.[9][10] This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[5][8] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65 subunit, allowing the active p65/p50 NF-κB dimer to translocate into the nucleus.[4][7] Inside the nucleus, NF-κB binds to specific DNA sequences, known as κB sites, in the promoter regions of target genes, initiating the transcription of pro-inflammatory and anti-apoptotic genes.[2][11]

Postulated Mechanism of this compound

While specific mechanistic studies on this compound are not extensively detailed in the provided literature, its inhibitory action can be contextualized within the known points of control in the NF-κB pathway. The compound's IC₅₀ value suggests it effectively disrupts this signaling cascade. Potential mechanisms include:

-

Inhibition of IKK activity: Preventing the initial phosphorylation of IκBα.

-

Blockade of IκBα degradation: Interfering with the ubiquitination or proteasomal degradation process.

-

Inhibition of p65 Nuclear Translocation: Preventing the movement of the active NF-κB dimer into the nucleus.

-

Inhibition of NF-κB DNA Binding: Directly interfering with the ability of NF-κB to bind to its target DNA sequences.

The diagram below illustrates the canonical NF-κB pathway and highlights the crucial step of IκBα phosphorylation and degradation as a primary target for inhibitors like this compound.

Caption: Canonical NF-κB signaling pathway and potential point of inhibition.

Experimental Protocols

Characterizing the NF-κB inhibitory activity of a compound involves a series of established molecular biology assays. Below are detailed methodologies for key experiments.

NF-κB Luciferase Reporter Gene Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

-

Cell Culture and Transfection:

-

Culture cells (e.g., HEK293 or RAW264.7) in appropriate media.

-

Seed cells in a 96-well plate to achieve 70-80% confluency.

-

Co-transfect cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Compound Treatment and Stimulation:

-

After 24 hours, replace the medium. Pre-treat cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.

-

Induce NF-κB activation by adding a stimulant (e.g., 10 ng/mL TNF-α or 1 µg/mL LPS) and incubate for 6-8 hours.

-

-

Lysis and Luminescence Measurement:

-

Wash cells with PBS and lyse them using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system on a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of inhibition relative to the stimulated vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of the compound.

-

Western Blot for IκBα Phosphorylation and p65 Nuclear Translocation

This technique assesses the levels of key proteins in the signaling cascade.

-

Cell Treatment and Lysate Preparation:

-

Seed cells in 6-well plates.

-

Pre-treat with this compound or vehicle.

-

Stimulate with TNF-α or LPS for a short duration (e.g., 15-30 minutes for IκBα phosphorylation, 30-60 minutes for p65 translocation).

-

For IκBα analysis: Lyse cells directly in RIPA buffer containing protease and phosphatase inhibitors.

-

For p65 translocation: Perform subcellular fractionation to separate cytoplasmic and nuclear extracts using a nuclear extraction kit.

-

-

Protein Quantification and SDS-PAGE:

-

Determine protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate proteins by size on a 10-12% SDS-polyacrylamide gel.

-

-

Immunoblotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 for nuclear fraction, anti-β-actin for cytoplasmic/total fraction).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensity using densitometry software and normalize to loading controls.

-

Immunofluorescence for p65 Nuclear Translocation

This method provides visual confirmation of NF-κB activation.

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a 24-well plate.

-

Treat with the compound and stimulant as described for the Western blot.

-

-

Fixation, Permeabilization, and Blocking:

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific antibody binding with 1% BSA in PBST for 1 hour.

-

-

Immunostaining:

-

Incubate the cells with a primary antibody against p65 overnight at 4°C.[12]

-

Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

Counterstain the nuclei with DAPI.

-

-

Microscopy and Image Analysis:

-

Mount the coverslips onto microscope slides.

-

Visualize the cells using a fluorescence or confocal microscope.[13]

-

Capture images and observe the localization of p65 (green fluorescence) relative to the nucleus (blue fluorescence). In inhibited cells, p65 will remain in the cytoplasm, while in stimulated cells, it will co-localize with the nucleus.

-

Visualized Workflows and Relationships

General Experimental Workflow

The following diagram outlines a typical workflow for evaluating a potential NF-κB inhibitor.

Caption: Standard workflow for assessing NF-κB inhibitory compounds.

Logical Relationship of Inhibition

This diagram illustrates the direct cause-and-effect cascade resulting from successful inhibition of the NF-κB pathway.

Caption: Cause-and-effect diagram of NF-κB pathway inhibition.

Conclusion

This compound demonstrates clear inhibitory activity against the NF-κB signaling pathway with an IC₅₀ of 19.5 μM.[6] Its ability to disrupt this central inflammatory cascade makes it a valuable tool for researchers studying inflammation and related diseases. For drug development professionals, it represents a promising lead compound that warrants further investigation, including detailed mechanism of action studies, structure-activity relationship (SAR) analysis, and in vivo efficacy testing. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for advancing the scientific understanding and potential therapeutic application of this compound.

References

- 1. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Analysis of NF-κB Transactivation Specificity Using a Yeast-Based Functional Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. DNA damage independent inhibition of NF-κB transcription by anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The effect of specific IKKβ inhibitors on the cytosolic expression of IκB-α and the nuclear expression of p65 in dystrophic (MDX) muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NUCLEAR TRANSLOCATION OF p65 NF-κB IS SUFFICIENT FOR VCAM-1, BUT NOT ICAM-1, EXPRESSION IN TNF-STIMULATED SMOOTH MUSCLE CELLS: DIFFERENTIAL REQUIREMENT FOR PARP-1 EXPRESSION AND INTERACTION - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modification of the cysteine residues in IκBα kinase and NF-κB (p65) by xanthohumol leads to suppression of NF-κB–regulated gene products and potentiation of apoptosis in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Cytotoxic Potential of 9,10-Dimethoxycanthin-6-one: A Technical Overview for Researchers

For Immediate Release

This technical guide provides a comprehensive analysis of the current scientific understanding of the cytotoxic effects of 9,10-Dimethoxycanthin-6-one, a natural alkaloid compound. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of canthin-6-one derivatives in oncology. While direct and extensive research on the cytotoxic effects of this compound on cancer cells is limited, this guide synthesizes the available data, details relevant experimental protocols, and explores the known signaling pathways associated with this class of compounds.

Executive Summary

This compound has been identified as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical mediator of cellular processes, including inflammation, immunity, and cell survival. Its direct cytotoxic effects on a broad range of cancer cell lines have not been extensively documented in publicly available literature. This guide presents the known inhibitory concentration for NF-κB, alongside comparative data from structurally related canthin-6-one derivatives to provide a contextual understanding of its potential anticancer activities. Detailed experimental protocols for assessing NF-κB inhibition and general cytotoxicity are provided to facilitate further research in this area.

Data Presentation: Quantitative Analysis

Quantitative data on the bioactivity of this compound is sparse. The primary reported activity is its inhibition of the NF-κB pathway. To provide a comparative landscape, data for related methoxy-canthin-6-one derivatives are also included.

Table 1: Inhibitory Concentration (IC50) of this compound and Related Compounds

| Compound | Target/Assay | Cell Line | IC50 (µM) | Reference |

| This compound | NF-κB Inhibition | HEK293 | 19.5 | [1] |

| 9-Methoxycanthin-6-one | Cytotoxicity (SRB Assay) | A2780 (Ovarian) | 4.04 ± 0.36 | [2] |

| SKOV-3 (Ovarian) | 5.80 ± 0.40 | [2] | ||

| MCF-7 (Breast) | 15.09 ± 0.99 | [2] | ||

| HT-29 (Colorectal) | 3.79 ± 0.069 | [2] | ||

| A375 (Melanoma) | 5.71 ± 0.20 | [2] | ||

| HeLa (Cervical) | 4.30 ± 0.27 | [2] | ||

| 10-Methoxy-canthin-6-one | Cytotoxicity (BrdU Assay) | Kasumi-1 (AML) | 5.1 ± 1.6 | [3] |

| KG-1 (AML) | 6.0 ± 2.2 | [3] | ||

| 4,5-Dimethoxycanthin-6-one | Cytotoxicity (MTT Assay) | U87, U251, T98G (Glioblastoma) | Not specified | [4] |

Note: The IC50 value for this compound pertains to NF-κB inhibition, not direct cytotoxicity against a specific cancer cell line.

Experimental Protocols

To facilitate further investigation into the bioactivity of this compound, detailed protocols for key assays are provided below.

NF-κB Luciferase Reporter Gene Assay

This protocol is based on the methodology used to determine the NF-κB inhibitory activity of canthin-6-one derivatives[1].

Objective: To quantify the inhibitory effect of this compound on NF-κB activation.

Materials:

-

HEK293 cells stably transfected with an NF-κB-driven luciferase reporter gene.

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS).

-

This compound (dissolved in DMSO).

-

Tumor Necrosis Factor-alpha (TNF-α) as an NF-κB activator.

-

Luciferase Assay System (e.g., Promega).

-

96-well white, clear-bottom tissue culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed HEK293-NF-κB-luc cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

NF-κB Activation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to induce NF-κB activation.

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse the cells using the lysis buffer provided with the luciferase assay kit.

-

Luminometry: Add the luciferase substrate to the cell lysates and measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase) and calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the TNF-α-induced NF-κB activity.

MTT Cell Viability Assay

This is a standard colorimetric assay to assess the cytotoxic effects of a compound on cancer cells.

Objective: To determine the IC50 value of this compound for cytotoxicity in a cancer cell line of interest.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MDA-MB-231, Jurkat).

-

Appropriate cell culture medium with 10% FBS.

-

This compound (dissolved in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well tissue culture plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathways and Visualizations

The primary known molecular target of this compound is the NF-κB signaling pathway. The following diagrams illustrate the canonical NF-κB activation pathway and a proposed experimental workflow for assessing the cytotoxic effects of this compound.

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for evaluating the cytotoxic effects of this compound.

Conclusion and Future Directions

The available evidence indicates that this compound is a bioactive molecule with the potential to modulate the NF-κB signaling pathway. However, a significant knowledge gap exists regarding its direct cytotoxic and antiproliferative effects on cancer cells. The data on related canthin-6-one derivatives suggest that this class of compounds warrants further investigation for its anticancer potential.

Future research should focus on:

-

Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of this compound against a diverse panel of human cancer cell lines.

-

Mechanism of Action Studies: Investigating the induction of apoptosis and cell cycle arrest in sensitive cell lines.

-

Target Deconvolution: Elucidating the specific molecular targets beyond NF-κB that mediate its potential cytotoxic effects.

-

In Vivo Efficacy: Assessing the antitumor activity of this compound in preclinical animal models.

This technical guide serves as a foundational resource to stimulate and guide future research into the therapeutic applications of this compound in oncology.

References

- 1. tandfonline.com [tandfonline.com]

- 2. A narrative review on pharmacological significance of Eurycoma longifolia jack roots - Segaran - Longhua Chinese Medicine [lcm.amegroups.org]

- 3. Synthesis of potent MDA-MB 231 breast cancer drug molecules from single step - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-inflammatory Potential of 9,10-Dimethoxycanthin-6-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The quest for novel anti-inflammatory agents has led to the exploration of natural compounds, among which canthin-6-one alkaloids have shown significant promise. This technical guide focuses on the anti-inflammatory properties of a specific derivative, 9,10-Dimethoxycanthin-6-one. This document provides a comprehensive overview of its mechanism of action, supported by available quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways. The primary aim is to equip researchers and drug development professionals with a thorough understanding of this compound as a potential therapeutic candidate.

Introduction

Canthin-6-one, a β-carboline alkaloid, and its derivatives are known for a wide range of biological activities, including anti-tumor, anti-viral, and anti-inflammatory effects.[1][2] These compounds have been isolated from various plant species and have garnered interest for their potential in treating chronic inflammatory diseases.[1] The anti-inflammatory effects of several canthin-6-one derivatives are attributed to their ability to modulate key inflammatory pathways and mediators.[1][2] This guide specifically delves into the anti-inflammatory profile of this compound, a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary reported anti-inflammatory mechanism of this compound is its potent inhibition of the NF-κB signaling pathway. NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3]

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes. This compound has been demonstrated to inhibit this pathway with a half-maximal inhibitory concentration (IC50) of 19.5 μM.

Quantitative Data on Anti-inflammatory Activity

While specific data for this compound's effect on various inflammatory mediators is limited, the available information on its NF-κB inhibition and data from structurally similar canthin-6-one derivatives provide valuable insights into its potential anti-inflammatory profile.

Table 1: In Vitro Anti-inflammatory Activity of this compound and Related Compounds

| Compound | Assay | Target/Mediator | Cell Line | IC50 / Inhibition | Reference |

| This compound | NF-κB Luciferase Reporter Assay | NF-κB | - | 19.5 µM | [CITED] |

| Canthin-6-one | Griess Assay | Nitric Oxide (NO) | RAW 264.7 | - | [2] |

| Canthin-6-one | ELISA | TNF-α | RAW 264.7 | Significant reduction at 1 & 5 µM | [2] |

| 4-Methoxy-5-hydroxycanthin-6-one | Griess Assay | Nitric Oxide (NO) | RAW 264.7 | Significant inhibition | [4] |

| 4-Methoxy-5-hydroxycanthin-6-one | ELISA | TNF-α | RAW 264.7 | Significant inhibition | [4] |

Note: The data for canthin-6-one and 4-methoxy-5-hydroxycanthin-6-one are included to illustrate the general anti-inflammatory potential of the canthin-6-one scaffold. Further studies are required to specifically quantify the effects of this compound on these mediators.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and advancement of research. Below is a representative protocol for the key assay used to determine the NF-κB inhibitory activity of this compound.

NF-κB Luciferase Reporter Gene Assay

This assay is a widely used method to screen for inhibitors of the NF-κB signaling pathway. It utilizes a cell line that has been genetically engineered to express the luciferase enzyme under the control of an NF-κB response element.

Objective: To quantify the inhibitory effect of this compound on NF-κB activation.

Materials:

-

HEK293 cells stably transfected with an NF-κB-luciferase reporter construct.

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound (dissolved in DMSO).

-

Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) as an inducer.

-

Luciferase Assay System (e.g., Promega).

-

96-well white, clear-bottom tissue culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for 1 hour. Include a vehicle control (DMSO).

-

Induction of NF-κB Activation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 6-8 hours to induce NF-κB activation. Include an unstimulated control.

-

Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse the cells using the lysis buffer provided in the luciferase assay kit.

-

Luciferase Activity Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell viability. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Potential for Broader Anti-inflammatory Effects

Based on the known functions of NF-κB and the activities of other canthin-6-one derivatives, it is plausible that this compound exerts a wider range of anti-inflammatory effects beyond direct NF-κB inhibition. These may include:

-

Inhibition of Pro-inflammatory Enzymes: Downregulation of iNOS and COX-2, leading to reduced production of nitric oxide (NO) and prostaglandins, respectively.[3]

-

Suppression of Pro-inflammatory Cytokines: Decreased expression and release of cytokines such as TNF-α and various interleukins (e.g., IL-6, IL-1β).[2]

Future Directions and Conclusion

The available data strongly suggest that this compound is a promising candidate for further investigation as an anti-inflammatory agent. Its potent inhibition of the NF-κB pathway provides a solid foundation for its therapeutic potential. However, to fully elucidate its profile, future research should focus on:

-

Comprehensive In Vitro Profiling: Quantifying the effects of this compound on a wider range of inflammatory mediators, including nitric oxide, prostaglandins, and a panel of pro- and anti-inflammatory cytokines in relevant cell models (e.g., primary macrophages).

-

Elucidation of Upstream and Downstream Targets: Investigating the precise molecular interactions of this compound within the NF-κB signaling cascade and exploring its potential effects on other inflammatory pathways, such as the MAPK pathway.

-

In Vivo Efficacy Studies: Evaluating the anti-inflammatory activity of this compound in animal models of inflammatory diseases to assess its therapeutic potential, pharmacokinetics, and safety profile.

References

- 1. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Antitumor Potential of Canthin-6-one Alkaloids: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canthin-6-one alkaloids, a subclass of β-carboline alkaloids, are naturally occurring compounds found in a variety of plants, microorganisms, and marine organisms.[1] These compounds have garnered significant attention in the field of oncology for their broad spectrum of biological activities, including potent antitumor effects.[1][2] Extensive research has demonstrated their ability to inhibit the proliferation of various cancer cell lines, making them promising candidates for the development of novel anticancer therapeutics.[1][2][3] This technical guide provides an in-depth overview of the antitumor potential of canthin-6-one alkaloids, focusing on their mechanisms of action, quantitative data from key studies, and detailed experimental protocols.

Antiproliferative Activity of Canthin-6-one and its Derivatives

Canthin-6-one and its synthetic derivatives have demonstrated significant antiproliferative activity against a wide range of human cancer cell lines. The cytotoxic effects are often characterized by low micromolar IC50 values, indicating high potency.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of various canthin-6-one alkaloids against several human cancer cell lines.

Table 1: IC50 Values of Canthin-6-one (CO) and its Derivative 8h [1][2]

| Compound | HT29 (Colon) | H1975 (Lung) | A549 (Lung) | MCF-7 (Breast) |

| Canthin-6-one (CO) | 8.6 ± 1.2 µM | 10.7 ± 1.5 µM | 9.8 ± 1.3 µM | 7.6 ± 0.9 µM |

| Compound 8h | 1.0 ± 0.1 µM | 1.9 ± 0.2 µM | 1.5 ± 0.2 µM | 1.2 ± 0.1 µM |

Table 2: IC50 Values of 9-Methoxycanthin-6-one [4]

| Cell Line | Cancer Type | IC50 Value (µM) |

| A2780 | Ovarian | 4.04 ± 0.36 |

| SKOV-3 | Ovarian | 5.80 ± 0.40 |

| MCF-7 | Breast | 15.09 ± 0.99 |

| HT-29 | Colorectal | 3.79 ± 0.069 |

| A375 | Skin | 5.71 ± 0.20 |

| HeLa | Cervical | 4.30 ± 0.27 |

Mechanisms of Antitumor Action

Canthin-6-one alkaloids exert their antitumor effects through multiple mechanisms, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting angiogenesis.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which canthin-6-one alkaloids eliminate cancer cells.

-

Reactive Oxygen Species (ROS) Generation and Mitochondrial Dysfunction: Some canthin-6-one derivatives, such as compound 8h, have been shown to upregulate the levels of reactive oxygen species (ROS) in cancer cells.[1][5] This increase in ROS leads to mitochondrial damage and a decrease in the mitochondrial membrane potential.[1]

-

Modulation of Apoptosis-Associated Proteins: The induction of apoptosis is further mediated by the regulation of key proteins in the apoptotic pathway. For instance, compound 8h has been observed to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein cleaved-caspase 3.[1][5] 1-methoxy-canthin-6-one has also been shown to induce apoptosis through a c-Jun NH2-terminal kinase (JNK)-dependent mechanism.[6]

-

DNA Damage: Canthin-6-one derivatives can induce DNA damage, which is another trigger for apoptosis. The phosphorylation of H2AX (a marker for DNA double-strand breaks) is often observed in cells treated with these compounds.[1][5]

-

Ferroptosis: In addition to apoptosis, some derivatives can induce ferroptosis, a form of iron-dependent programmed cell death. This is achieved by reducing glutathione (GSH) levels and inhibiting the expression of glutathione peroxidase 4 (GPX4).[1][2]

Cell Cycle Arrest

Canthin-6-one alkaloids can also halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.[3] This effect is associated with a decrease in BrdU incorporation into DNA and a reduction in mitotic spindle formation.[3] Synthetic derivatives like 10-methoxy-canthin-6-one (Mtx-C) have been shown to cause an accumulation of cells in the G2/M phase, an effect controlled by cyclin B1 expression and the induction of the DNA damage cascade involving ATM, ATR, Chk1/2, p53, and H2A.X phosphorylation.[7][8]

Anti-Angiogenesis

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Canthin-6-one has been identified as an inhibitor of both developmental and tumor-associated angiogenesis.[9] It has been shown to impair endothelial cell proliferation.[9] Notably, this anti-angiogenic activity appears to be independent of the VEGFA/VEGFR2 pathway, suggesting a novel mechanism of action that could be synergistic with existing VEGFR inhibitors.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antitumor potential of canthin-6-one alkaloids.

Antiproliferative Activity Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cancer cells (e.g., HT29, H1975, A549, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of canthin-6-one alkaloids or their derivatives for 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.

Apoptosis Analysis (Flow Cytometry)

This method quantifies the percentage of apoptotic cells.

-

Cell Treatment: HT29 cells are treated with canthin-6-one derivatives at their respective IC50 concentrations for 24 hours.

-

Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in binding buffer. The cells are then stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of specific proteins.

-

Protein Extraction: HT29 cells are treated with canthin-6-one derivatives and then lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Bcl-2, cleaved-caspase 3, and β-actin (as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: The membrane is then incubated with a horseradish peroxidase-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-Angiogenesis Assay (Zebrafish Model)

This in vivo model is used to assess the anti-angiogenic effects of the compounds.

-

Embryo Treatment: Zebrafish embryos are treated with canthin-6-one at various concentrations.

-

Vessel Development Observation: The development of intersegmental vessels (ISVs) and sub-intestinal vessels (SIVs) is observed and quantified at specific time points post-fertilization.

-

Tumor-Associated Angiogenesis Model: To study tumor-associated angiogenesis, B16F10 melanoma cells are xenografted into zebrafish larvae, which are then treated with canthin-6-one. The extent of vascularization into the tumor is then assessed.[9]

Conclusion and Future Directions

Canthin-6-one alkaloids and their derivatives represent a promising class of natural products with significant antitumor potential. Their multifaceted mechanisms of action, including the induction of apoptosis and ferroptosis, cell cycle arrest, and inhibition of angiogenesis, make them attractive candidates for further preclinical and clinical development. The ability of some derivatives to act via pathways independent of common resistance mechanisms, such as the VEGFA/VEGFR2 pathway in angiogenesis, highlights their potential for use in combination therapies. Future research should focus on optimizing the structure of canthin-6-one alkaloids to enhance their efficacy and safety profiles, as well as on elucidating the full spectrum of their molecular targets and signaling pathways. In vivo studies in more advanced animal models are also crucial to validate their therapeutic potential before translation to clinical trials.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. [PDF] Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators | Semantic Scholar [semanticscholar.org]

- 4. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Canthin-6-One Inhibits Developmental and Tumour-Associated Angiogenesis in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MTT assay overview | Abcam [abcam.com]

- 9. Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

9,10-Dimethoxycanthin-6-one: A Technical Guide to its Discovery, Properties, and Biological Activity

This in-depth technical guide provides a comprehensive overview of 9,10-Dimethoxycanthin-6-one, a naturally occurring canthin-6-one alkaloid. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its discovery, chemical properties, experimental protocols, and biological activities, with a focus on its anticancer and anti-inflammatory potential.

Introduction and History

This compound is a member of the canthin-6-one class of alkaloids, which are a subclass of β-carboline alkaloids characterized by an additional D ring. The parent compound, canthin-6-one, was first isolated in 1952 from the Australian tree Pentaceras australis.[1] Canthin-6-one alkaloids have since been isolated from various plant families, including Rutaceae and Simaroubaceae.[1]

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂N₂O₃ | [2] |

| Molecular Weight | 280.28 g/mol | [2] |

| CAS Number | 155861-51-1 | [2] |

| IUPAC Name | 12,13-dimethoxy-1,6-diazatetracyclo[7.6.1.0⁵,¹⁶.0¹⁰,¹⁵]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | [2] |

| Appearance | Yellow crystalline solid (inferred from related compounds) |

Experimental Protocols

Isolation from Eurycoma longifolia

While a specific, detailed protocol for the isolation of this compound was not found in the reviewed literature, a general procedure can be outlined based on the isolation of related canthin-6-one alkaloids from Eurycoma longifolia. One study optimized the extraction of this compound using distillation in water.

Optimal Extraction Conditions:

-

Extraction Method: Distillation in water

-

Temperature: 100°C

-

Time: 120 minutes

-

Solvent to Material Ratio: 20:1 (mL/g)

-

Yield: 13.9 mg/kg of this compound

General Purification Workflow:

The following workflow is a generalized procedure for the isolation and purification of canthin-6-one alkaloids from a plant extract.

References

9,10-Dimethoxycanthin-6-one and its role in cell signaling pathways

An In-depth Technical Guide to 9,10-Dimethoxycanthin-6-one and Its Role in Cell Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naturally occurring β-carboline alkaloid belonging to the canthin-6-one class of compounds. These alkaloids, isolated from various plant species, have garnered significant interest for their diverse biological activities, including anti-inflammatory, anti-tumor, and antiviral properties. This document provides a comprehensive technical overview of this compound, with a primary focus on its established role as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Furthermore, it explores the modulation of other critical cell signaling pathways, such as PI3K/Akt/mTOR and MAPK/ERK, by structurally related canthin-one derivatives, providing a rationale for future investigation into the broader mechanistic profile of this compound. Detailed experimental protocols and quantitative data are presented to support further research and development.

Introduction to Canthin-6-one Alkaloids

Canthin-6-one and its derivatives are a structurally unique family of tryptophan-derived alkaloids found predominantly in plant families such as Simaroubaceae and Rutaceae. The core structure consists of a β-carboline skeleton with an additional D ring. These compounds exhibit a wide array of pharmacological effects, making them attractive scaffolds for drug discovery. This compound is distinguished by methoxy groups at the C9 and C10 positions, which influence its biological activity. Its primary characterized mechanism of action is the potent inhibition of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.

Role in Cell Signaling Pathways

Cell signaling pathways are complex networks that dictate cellular activities such as proliferation, differentiation, apoptosis, and inflammatory responses. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Canthin-6-one alkaloids have been shown to interfere with several of these critical pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of the inflammatory response and plays a crucial role in regulating cell survival and proliferation. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by cytokines like TNF-α or other stressors, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of target genes, including those for pro-inflammatory cytokines and anti-apoptotic proteins.

This compound has been identified as a direct inhibitor of NF-κB transcriptional activity. Studies have demonstrated its ability to significantly suppress this pathway, which is a key mechanism behind its potential anti-inflammatory and anti-cancer effects.

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

PI3K/Akt/mTOR and MAPK Pathways

The PI3K/Akt/mTOR and MAPK signaling cascades are fundamental pathways that regulate cell growth, proliferation, and survival. They are frequently hyperactivated in various cancers, making them prime targets for therapeutic intervention. While direct evidence for this compound is limited, a related derivative, 4,5-dimethoxycanthin-6-one , has been shown to inhibit both the AKT/mTOR and MAPK signaling pathways in glioblastoma cells[1]. This compound was found to downregulate the phosphorylation of key proteins such as Akt, mTOR, c-Raf, and MEK1, leading to reduced cell proliferation and the induction of apoptosis[1]. This suggests that the dimethoxycanthin-6-one scaffold is a promising candidate for targeting these pathways.

Caption: PI3K/Akt and MAPK pathways inhibited by related canthin-6-one derivatives.

Quantitative Data Presentation

The biological activity of this compound and its related derivatives has been quantified in various assays. The data is summarized below for comparative analysis.

Table 1: Biological Activity of this compound

| Target Pathway | Assay Type | IC50 Value | Source |

|---|

| NF-κB | Transcriptional Activity | 19.5 µM |[2][3] |

Table 2: Cytotoxic and Signaling Activity of Related Canthin-6-one Derivatives

| Compound | Cell Line | Assay Type | IC50 Value | Source |

|---|---|---|---|---|

| 9-Methoxycanthin-6-one | A2780 (Ovarian) | Cytotoxicity (SRB) | 4.04 ± 0.36 µM | [4] |

| SKOV-3 (Ovarian) | Cytotoxicity (SRB) | 5.80 ± 0.40 µM | [4] | |

| MCF-7 (Breast) | Cytotoxicity (SRB) | 15.09 ± 0.99 µM | [5] | |

| HT-29 (Colorectal) | Cytotoxicity (SRB) | 3.79 ± 0.069 µM | [5] | |

| 10-Methoxycanthin-6-one | DU145 (Prostate) | Cytotoxicity | 1.58 µg/mL | [3] |

| AML Cells | Cytotoxicity | ~60 µM | [6] | |

| 4,5-Dimethoxycanthin-6-one | T98G (Glioblastoma) | LSD1 Inhibition | - | [1] |

| | U251 (Glioblastoma) | LSD1 Inhibition | - |[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are standard protocols for key experiments used to characterize the activity of canthin-6-one alkaloids.

General Experimental Workflow

A typical workflow to assess the anti-cancer activity and mechanism of action of a compound like this compound is outlined below.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. bowdish.ca [bowdish.ca]

- 4. Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 9,10-Dimethoxycanthin-6-one Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Dimethoxycanthin-6-one is a naturally occurring β-carboline alkaloid that has garnered significant interest within the scientific community for its potential therapeutic applications. As a derivative of canthin-6-one, it belongs to a class of compounds known to exhibit a range of biological activities, including anti-inflammatory and antitumor effects. A key mechanism of action for canthin-6-one derivatives involves the inhibition of the NF-κB signaling pathway, a critical regulator of cellular processes such as inflammation, immunity, and cell survival. In silico modeling, encompassing molecular docking and molecular dynamics simulations, serves as a powerful tool to elucidate the molecular interactions between this compound and its biological targets at an atomic level. This guide provides a comprehensive overview of the in silico approaches used to study these interactions, presenting available quantitative data for closely related analogs, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Quantitative Data from In Silico Studies of Canthin-6-one Analogs

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Hydrogen Bonds Formed | Reference |

| 4,5-Dimethoxycanthin-6-one | Lysine-specific demethylase 1 (LSD1) | Not Specified | ASP555, GLU559, ASP556 | Yes (with carbonyl group and methoxy group) | [1] |

| 1,11-Dimethoxycanthin-6-one | MCL1 (Myeloid cell leukemia 1) | -8.9 | Not Specified | Not Specified | [2] |

| 1,11-Dimethoxycanthin-6-one | FLT3 (Fms-like tyrosine kinase 3) | -9.4 | Not Specified | Not Specified | [2] |

| 9-Methoxycanthin-6-one | Topoisomerase II-DNA complex | Not Specified | Not Specified | Not Specified | [3] |

Experimental Protocols for In Silico Modeling

The following section outlines a detailed, generalized methodology for performing in silico modeling of this compound interactions, based on standard practices reported in the literature for similar compounds.

Ligand and Protein Structure Preparation

-

Ligand Preparation: The three-dimensional (3D) structure of this compound can be retrieved from chemical databases such as PubChem or ChEMBL.[2] Alternatively, the structure can be built using molecular modeling software like Avogadro or ChemDraw. The ligand's geometry should be optimized using a suitable force field (e.g., MMFF94) and partial charges assigned. The structure is then saved in a format compatible with docking software (e.g., .pdbqt for AutoDock).

-

Protein Preparation: The 3D crystallographic structure of the target protein (e.g., NF-κB p50/p65 heterodimer, IKKβ) is downloaded from the Protein Data Bank (PDB).[2] The protein structure is prepared by removing water molecules and any co-crystallized ligands.[4] Hydrogen atoms are added, and non-polar hydrogens are merged. Gasteiger charges are computed and assigned to the protein atoms. The prepared protein structure is also saved in a .pdbqt format.

Molecular Docking

-

Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and center of the grid box are set to encompass the entire binding pocket, providing sufficient space for the ligand to move and rotate freely.

-

Docking Simulation: Molecular docking is performed using software such as AutoDock Vina.[2] The software employs a Lamarckian genetic algorithm to explore various conformations and orientations of the ligand within the protein's active site. The program calculates the binding energy for each conformation, and the results are ranked based on these scores.

-

Analysis of Docking Results: The docking results are analyzed to identify the best binding pose, characterized by the lowest binding energy. Visualization software like PyMOL or Discovery Studio is used to examine the interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions.[2]

Molecular Dynamics Simulation

-

System Setup: The protein-ligand complex from the best docking pose is used as the starting structure for a molecular dynamics (MD) simulation. The complex is placed in a periodic box of water molecules, and counter-ions are added to neutralize the system.

-

Simulation Protocol: The system is first minimized to remove any steric clashes. This is followed by a gradual heating of the system to physiological temperature (e.g., 300 K) and equilibration under constant pressure and temperature (NPT ensemble). Finally, a production run of sufficient length (e.g., 100 ns) is carried out to observe the dynamics of the system.

-

Trajectory Analysis: The trajectory from the MD simulation is analyzed to assess the stability of the protein-ligand complex. Metrics such as the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of individual residues, and the number of hydrogen bonds over time are calculated.

Visualizations

Experimental Workflow for In Silico Modeling

Caption: A generalized workflow for the in silico modeling of ligand-protein interactions.

Postulated NF-κB Signaling Pathway Inhibition

Caption: Postulated mechanism of NF-κB pathway inhibition by this compound.

References

- 1. 4,5-Dimethoxycanthin-6-one is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combining empirical knowledge, in silico molecular docking and ADMET profiling to identify therapeutic phytochemicals from Brucea antidysentrica for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Docking of molecules identified in bioactive medicinal plants extracts into the p50 NF-kappaB transcription factor: correlation with inhibition of NF-kappaB/DNA interactions and inhibitory effects on IL-8 gene expression - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis pathway of canthin-6-one alkaloids

An In-depth Technical Guide to the Biosynthesis of Canthin-6-one Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canthin-6-one alkaloids represent a significant subclass of β-carboline alkaloids characterized by an additional D ring.[1][2] These tryptophan-derived compounds are predominantly found in plant families such as Simaroubaceae and Rutaceae, with notable examples being Ailanthus altissima (Tree of Heaven) and Eurycoma longifolia[1][2][3]. Since the first isolation of canthin-6-one in 1952, over 60 derivatives have been identified from various natural sources, including plants, fungi, and marine organisms.[1][3]

The interest in canthin-6-one alkaloids within the scientific and drug development communities is largely due to their broad spectrum of potent biological activities. These activities include antitumor, antiviral, antifungal, antiparasitic, anti-inflammatory, and antiproliferative properties.[1][2] This guide provides a comprehensive overview of the biosynthetic pathway of canthin-6-one alkaloids, presents quantitative data on their production, details key experimental methodologies, and illustrates the core pathways and workflows.

The Core Biosynthetic Pathway

The biosynthesis of canthin-6-one alkaloids originates from the aromatic amino acid L-tryptophan. The pathway was first elucidated through precursor feeding experiments using [methylene-¹⁴C]-tryptophan in cell cultures of Ailanthus altissima.[1][3] While the complete enzymatic machinery is still under investigation, the key steps have been established and are outlined below.

The proposed biosynthetic pathway involves the following key transformations:

-

Decarboxylation of L-Tryptophan: The pathway is initiated by the decarboxylation of L-tryptophan to form tryptamine. This reaction is typically catalyzed by a Tryptophan Decarboxylase (TDC) enzyme.

-

Formation of a β-Carboline Skeleton: Tryptamine then undergoes a Pictet-Spengler-type reaction with a suitable carbonyl compound. In the case of canthin-6-ones, this is thought to involve a derivative of pyruvate. This condensation and subsequent cyclization lead to the formation of a β-carboline intermediate.

-

Oxidative Cyclization and Ring Formation: A series of oxidation and cyclization reactions follow, which lead to the formation of the characteristic four-ring canthin-6-one structure. An important intermediate in this process is β-carboline-1-propionic acid, which has been isolated from feeding experiments.[1]

-

Derivatization: The basic canthin-6-one skeleton can be further modified by enzymes such as hydroxylases and methyltransferases to produce a variety of derivatives, for example, 1-methoxycanthin-6-one and 9-methoxycanthin-6-one.

Below is a diagram illustrating the proposed biosynthetic pathway.

Quantitative Data on Canthin-6-one Alkaloid Production

The production of canthin-6-one alkaloids can be influenced by various factors, including the plant species, culture conditions, and the use of elicitors. The following table summarizes quantitative data from selected studies.

| Plant/Culture System | Compound(s) | Yield/Concentration | Notes |

| Ailanthus altissima callus culture | Canthin-6-one & 1-methoxycanthin-6-one | 1.38% of dry weight (combined) | Cytotoxic to guinea pig ear keratinocytes.[4] |

| Ailanthus altissima cell suspension | Canthin-6-one & 1-methoxycanthin-6-one | 1.27% of dry weight (combined) | Cytotoxic to guinea pig ear keratinocytes.[4] |

| Eurycoma longifolia wild roots | 9-methoxycanthin-6-one | 0.164 ± 0.25% of dry weight | Comparison with hairy root cultures.[5] |

| Eurycoma longifolia hairy root cultures | 9-methoxycanthin-6-one | 1.139 ± 0.20% of dry weight | Significantly higher yield than wild roots.[5] |

| Elicited E. longifolia hairy roots | 9-methoxycanthin-6-one | Up to 4.0 times increase | Elicited with yeast extract.[5] |

| Elicited E. longifolia hairy roots | 9-methoxycanthin-6-one | Up to 2.6 times increase | Elicited with jasmonic acid.[5] |

Experimental Protocols

A key experimental technique used to elucidate the biosynthetic pathway of canthin-6-one alkaloids is the precursor feeding study with radiolabeled compounds. Below is a detailed methodology for such an experiment, based on protocols described in the literature.

Protocol: Precursor Feeding Study with [¹⁴C]-Tryptophan in Ailanthus altissima Cell Suspension Cultures

1. Establishment and Maintenance of Cell Cultures:

-

Initiate callus cultures from sterile explants of Ailanthus altissima on a solid nutrient medium (e.g., Murashige and Skoog medium) supplemented with plant growth regulators.

-

Transfer the callus to a liquid medium of the same composition to establish cell suspension cultures.

-

Maintain the suspension cultures on a rotary shaker at approximately 120 rpm in the dark at 25°C, subculturing every 14 days.

2. Administration of Radiolabeled Precursor:

-

Aseptically add a sterile-filtered solution of [methylene-¹⁴C]-L-tryptophan to the cell suspension cultures during their exponential growth phase.

-

The final concentration of the radiolabeled precursor in the medium should be determined based on preliminary experiments to ensure efficient uptake and incorporation without toxicity.

-

Incubate the cultures under their normal growth conditions for a specified period (e.g., 24, 48, 72 hours) to allow for the metabolism of the precursor.

3. Extraction of Alkaloids:

-

Harvest the cells by filtration and wash them with fresh medium to remove any unincorporated radiolabeled precursor.

-

Lyophilize the cells and grind them to a fine powder.

-

Extract the powdered cells with a suitable solvent, such as methanol, using sonication or Soxhlet extraction.

-

Concentrate the crude extract under reduced pressure.

4. Isolation and Analysis of Canthin-6-one Alkaloids:

-

Subject the crude extract to a preliminary separation using techniques like thin-layer chromatography (TLC) or column chromatography.

-

Further purify the canthin-6-one alkaloids using preparative high-performance liquid chromatography (HPLC).

-

Identify the purified compounds by comparing their retention times and UV spectra with authentic standards, and by using spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR).

5. Determination of Radioactivity:

-

Measure the radioactivity of the purified canthin-6-one alkaloids and intermediates using a liquid scintillation counter.

-

The incorporation of the ¹⁴C label from tryptophan into the canthin-6-one structure confirms its role as a precursor in the biosynthetic pathway.

The following diagram illustrates the workflow for this experimental protocol.

Regulation of Biosynthesis